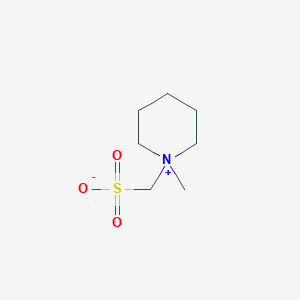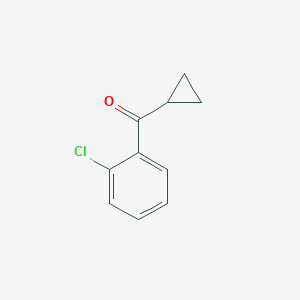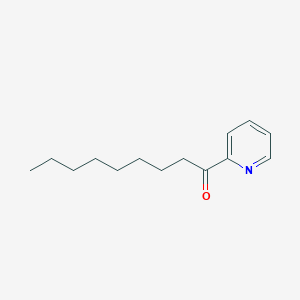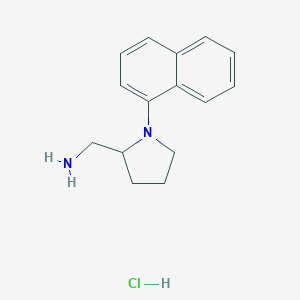
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide, also known as BDMPO, is a commonly used chemical in scientific research. It is a fluorescent probe that is used to detect and measure reactive oxygen species (ROS) and other free radicals in biological systems. BDMPO has a unique structure that allows it to react with ROS and produce a fluorescent signal that can be easily detected and measured.
作用機序
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide reacts with ROS and other free radicals to produce a fluorescent signal that can be detected and measured. The mechanism of action of this compound involves the reaction of the peroxy radical with the pyrazine ring, producing a highly fluorescent product. The fluorescence of this compound is dependent on the concentration of ROS and other free radicals in the system, making it an excellent tool for measuring oxidative stress and other biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and inflammation, and to have anti-cancer properties. This compound has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is its high sensitivity and specificity for detecting ROS and other free radicals in biological systems. It is also relatively easy to use and can be applied to a variety of biological samples, including cells, tissues, and body fluids. However, there are some limitations to the use of this compound in lab experiments. For example, it can be affected by the presence of other fluorescent compounds in the sample, and its fluorescence can be quenched by high concentrations of ROS. Additionally, this compound can be toxic to cells at high concentrations, and care must be taken to ensure that it is used safely and appropriately in lab experiments.
将来の方向性
There are many potential future directions for research involving 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide. One area of interest is the development of new fluorescent probes that are more sensitive and specific for detecting ROS and other free radicals in biological systems. Another area of interest is the use of this compound in clinical settings, such as the diagnosis and treatment of diseases that involve oxidative stress and inflammation. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly in relation to its potential therapeutic applications.
合成法
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylpyrazine with butyl hydroperoxide, or the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
科学的研究の応用
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is widely used in scientific research as a fluorescent probe for detecting and measuring ROS and other free radicals in biological systems. It has been used to study a variety of biological processes, including oxidative stress, inflammation, and cell signaling. This compound has also been used to study the effects of antioxidants and other compounds on ROS levels in cells and tissues.
特性
CAS番号 |
143463-84-7 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
5-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)10-6-12(13)9(4)8(3)11-10/h6-7H,5H2,1-4H3 |
InChIキー |
HFMLNGVTDQWLQD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |
正規SMILES |
CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




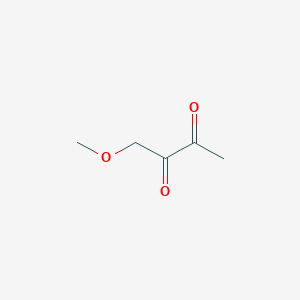
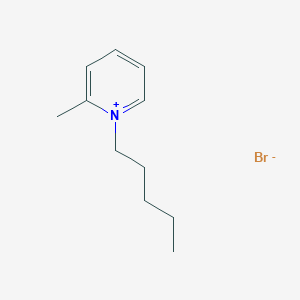
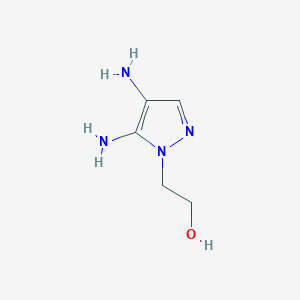

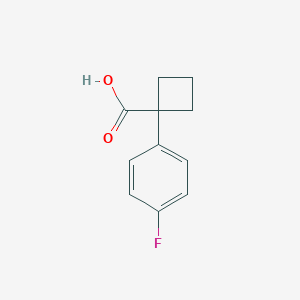
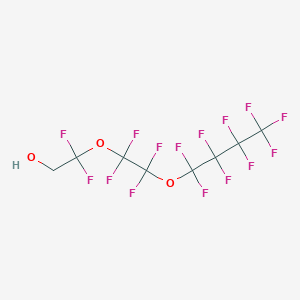
![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)

